molecular formula C16H22N4O2 B5217613 N'-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide

N'-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide

Cat. No.: B5217613
M. Wt: 302.37 g/mol
InChI Key: YTHDSMQOXWPFSS-UHFFFAOYSA-N
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Description

N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzohydrazide moiety, which is a benzene ring attached to a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide typically involves the reaction of 2-acetyl-3,4,4,5-tetramethylpyrazole with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can be substituted with other functional groups to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an enzyme inhibitor and in drug design.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide can be compared with other similar compounds, such as:

    N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazides: These compounds have similar structures but different substituents on the pyrazole or benzohydrazide moieties.

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.

    Benzohydrazide derivatives: These compounds contain the benzohydrazide moiety and may exhibit similar chemical reactivity.

The uniqueness of N’-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11-15(3,4)16(5,20(18-11)12(2)21)19-17-14(22)13-9-7-6-8-10-13/h6-10,19H,1-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDSMQOXWPFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1(C)C)(C)NNC(=O)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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